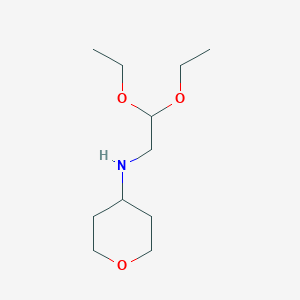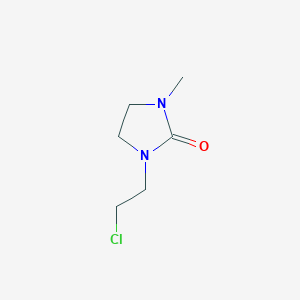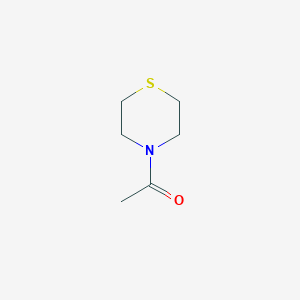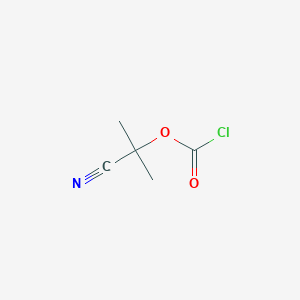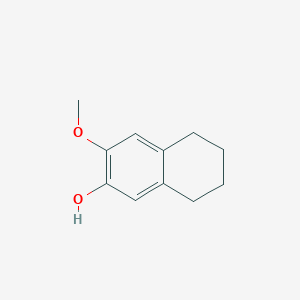
3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-ol is an organic compound belonging to the class of tetralins, which are derivatives of naphthalene This compound is characterized by the presence of a hydroxyl group at the 6th position and a methoxy group at the 7th position on the tetralin ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Hydroxylation: Introduction of the hydroxyl group at the 6th position can be achieved through various hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Methoxylation: The methoxy group is introduced at the 7th position using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and catalysts to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Formation of 6-methoxy-7-tetralone.
Reduction: Formation of 6-hydroxy-7-methoxytetralin alcohol.
Substitution: Formation of various substituted tetralins depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mécanisme D'action
The mechanism of action of 3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
6-Hydroxy-7-methoxycoumarin: Known for its anti-inflammatory and antioxidant properties.
6-Hydroxy-7-methoxyflavone: Studied for its potential anticancer and neuroprotective effects.
Uniqueness: 3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of hydroxyl and methoxy groups on the tetralin ring makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C11H14O2 |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C11H14O2/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h6-7,12H,2-5H2,1H3 |
Clé InChI |
NVGZYVPNICHWNN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2CCCCC2=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[(2-bromophenyl)methyl]-2,2,2-trifluoro-](/img/structure/B8661188.png)

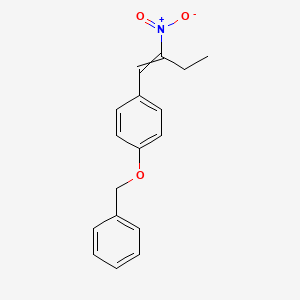
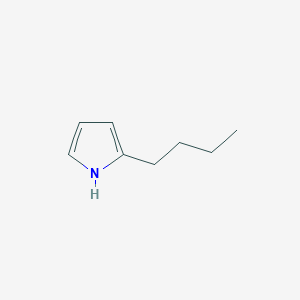
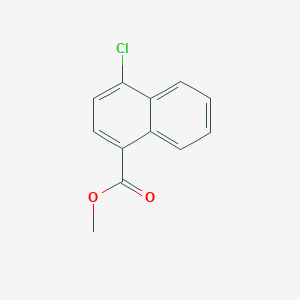
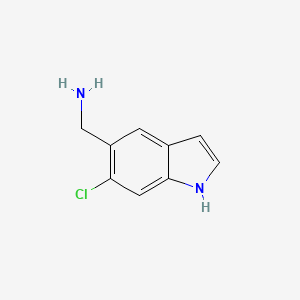
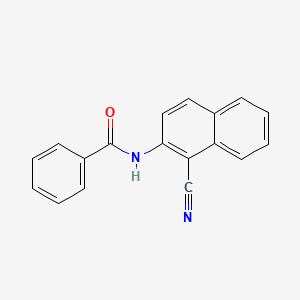
![Diethyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate](/img/structure/B8661244.png)
